molecular formula C6H7N5O B1304386 4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 62597-87-9

4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B1304386
CAS No.: 62597-87-9
M. Wt: 165.15 g/mol
InChI Key: SYXCCEBHPKLNCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a cell-permeable and potent allosteric inhibitor of the Src Homology 2 domain-containing protein tyrosine phosphatase-2 (SHP2). SHP2 , encoded by the PTPN11 gene, is a central node in multiple oncogenic signaling pathways, including RAS-MAPK, and is a crucial mediator of cell proliferation and survival. This compound exerts its effect by binding to the tunnel-like allosteric site of SHP2, stabilizing it in an auto-inhibited closed conformation, thereby blocking its phosphatase activity and downstream signaling . Its primary research value lies in the investigation of RTK-driven cancers, resistance to targeted therapies, and as a key tool for modulating the RAS pathway . Researchers utilize this inhibitor to study the role of SHP2 in various contexts, including its potential as a therapeutic target in cancers with specific mutations and its role in the tumor microenvironment. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5O/c1-11-6-4(2-9-11)5(10-12)7-3-8-6/h2-3,12H,1H3,(H,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYXCCEBHPKLNCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377580
Record name 10X-0991
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62597-87-9
Record name 10X-0991
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Hydroxyamination of 4-Chloropyrazolo[3,4-d]pyrimidine Precursors

A common and effective method to prepare 4-(hydroxyamino) derivatives involves nucleophilic substitution of a 4-chloro-pyrazolo[3,4-d]pyrimidine intermediate with hydroxylamine.

Step Reagents/Conditions Yield (%) Notes
Chlorination POCl3, reflux, 4-6 hours 70-85 Requires dry conditions
Hydroxylamine substitution Hydroxylamine·HCl, base, ethanol, reflux 60-75 Mild conditions, moderate time

Alternative Synthetic Routes

  • Oxidative Hydroxylation of 4-Amino Derivatives:
    Some studies report the oxidation of 4-amino-pyrazolo[3,4-d]pyrimidines using oxidizing agents (e.g., peracids or hydrogen peroxide) to convert the amino group to hydroxyamino functionality, although this method is less common and may require careful control to avoid overoxidation.

  • Hydroxyamination via Diazonium Salt Intermediates:
    Another approach involves diazotization of 4-amino derivatives followed by reaction with hydroxylamine to introduce the hydroxyamino group. This method is more complex and less frequently applied due to stability issues of intermediates.

Research Findings and Optimization

  • Effect of Substituents and Reaction Conditions:
    Studies indicate that the presence of electron-withdrawing groups on the pyrazolo[3,4-d]pyrimidine ring can facilitate nucleophilic substitution at the 4-position, improving yields of hydroxyamino derivatives.

  • Green Chemistry Approaches:
    Recent advances include solvent-free or catalytic methods to improve the environmental profile of the synthesis, such as microwave-assisted reactions or use of ethanol as a green solvent, which have shown comparable yields and reduced reaction times.

  • Purification and Characterization:
    The target compound is typically purified by recrystallization from methanol or ethanol. Characterization includes IR spectroscopy (noting N-OH stretch), NMR, and mass spectrometry. Crystallographic data confirm the structure and tautomeric form.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Advantages Limitations
Chlorination + Hydroxylamine Substitution 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-one POCl3 (chlorination), Hydroxylamine·HCl, base, reflux 60-85 Straightforward, good yields Requires handling POCl3
Oxidative Hydroxylation 4-Amino-pyrazolo[3,4-d]pyrimidine Peracids or H2O2, controlled conditions 40-60 Direct functional group change Risk of overoxidation
Diazonium Salt Route 4-Amino-pyrazolo[3,4-d]pyrimidine NaNO2, acid, hydroxylamine 30-50 Alternative pathway Intermediate instability
Green Chemistry Methods Various pyrazolo[3,4-d]pyrimidine precursors Solvent-free, microwave, ethanol solvent 70-80 Eco-friendly, faster reactions Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions

4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Nitropyrimidines.

    Reduction: Aminopyrimidines.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives as inhibitors of EGFR, a critical target in cancer therapy. The compound exhibits promising anti-proliferative activities against various cancer cell lines. For instance:

  • In vitro Studies : Compounds derived from this compound were tested against A549 and HCT-116 cancer cells. Notably, one derivative demonstrated an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M), indicating its potency as an EGFR inhibitor .

Case Study 1: Synthesis and Evaluation of Derivatives

A study synthesized several derivatives of pyrazolo[3,4-d]pyrimidine to evaluate their anti-cancer properties. The synthesized compounds underwent rigorous testing for their anti-proliferative activity against a panel of NCI 60 cancer cell lines. The study concluded that certain derivatives not only inhibited cell growth but also showed selectivity towards cancer cells over normal cells .

Case Study 2: Structural Optimization for Enhanced Activity

Another research effort focused on optimizing the structure of this compound to enhance its inhibitory activity against EGFR. Modifications to the chemical structure led to improved binding affinity and selectivity for EGFR, demonstrating the importance of structural variations in drug design .

Xanthine Oxidase Inhibition

The compound has also been identified as a potential xanthine oxidase inhibitor, which could be beneficial in treating conditions like gout by decreasing uric acid production . This application opens avenues for further research into its role in metabolic disorders.

Cosmetic Formulations

Given its chemical properties, there is potential for incorporating this compound into cosmetic formulations aimed at skin health. Its ability to modulate biological pathways may offer benefits in dermatological applications, although this area requires more exploration and validation through clinical studies .

Mechanism of Action

The mechanism of action of 4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Functional Differences

Key structural variations among analogs lie in substituents at positions 1 and 4, which critically influence biological activity and physicochemical properties.

Compound Name Position 4 Substituent Position 1 Substituent Key Biological Activities Unique Traits
4-(Hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine -NHOH -CH₃ Kinase inhibition, potential anticancer Enhanced hydrogen bonding; redox activity
4-Bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine -Br -CH₃ Anticancer, kinase inhibition Higher electrophilicity due to bromine
4-Chloro-3-propyl-1H-pyrazolo[3,4-d]pyrimidine -Cl -CH₂CH₂CH₃ Antimicrobial, enzyme inhibition Propyl group enhances lipophilicity
4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine -NH₂ -CH₃ Antiviral, CDK inhibition Improved solubility and target affinity
4-(3-Chlorophenyl)piperazinyl-1-methyl derivative -Piperazine-linked aryl -CH₃ Anti-inflammatory, serotonin receptor modulation Dual-target engagement

Biological Activity

4-(Hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This compound is recognized for its ability to inhibit various protein kinases, which are crucial in regulating cellular processes such as growth, differentiation, and metabolism. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Target Proteins
The primary target of this compound is protein kinases, including cyclin-dependent kinase 2 (CDK2) and mechanistic target of rapamycin (mTOR). By inhibiting these kinases, the compound disrupts critical signaling pathways involved in cell cycle regulation and apoptosis.

Biochemical Pathways
The inhibition of CDK2 leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound affects the mTOR pathway, which is essential for cell growth and metabolism. The resultant biochemical changes can significantly impact cancer cell proliferation and survival.

Pharmacokinetics

In silico studies suggest that this compound possesses favorable pharmacokinetic properties, including adequate solubility and permeability. These characteristics are critical for its potential use as a therapeutic agent.

Biological Activity

Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity across various tumor cell lines. For example:

  • A549 Cells : The compound demonstrated an IC50 value of 2.24 µM, indicating potent inhibitory activity against lung cancer cells.
  • MCF-7 Cells : In breast cancer models, analogs of this compound have shown IC50 values as low as 1.74 µM, suggesting enhanced potency compared to standard treatments like doxorubicin .

Induction of Apoptosis
Flow cytometric analyses have revealed that this compound can significantly induce apoptosis in cancer cells at low concentrations. The compound's ability to disrupt the balance between pro-apoptotic and anti-apoptotic proteins contributes to its effectiveness in triggering cell death.

Case Studies

Several studies have highlighted the efficacy of this compound derivatives:

  • Study on Renal Anemia : Pyrazolo[4,3-d]pyrimidine derivatives were shown to inhibit hypoxia-inducible factor prolyl hydroxylase domain (HIF-PHD), promoting erythropoietin production and increasing hemoglobin levels in anemic models .
  • EGFR Inhibition : New derivatives designed as epidermal growth factor receptor (EGFR) inhibitors exhibited potent anti-proliferative activities against A549 and HCT-116 cancer cells. For instance, one derivative showed an IC50 value of 0.016 µM against wild-type EGFR .

Summary of Biological Activity

Activity Type Cell Line/Model IC50 Value (µM) Notes
Anticancer (A549)Lung Cancer2.24Significant inhibition compared to controls
Anticancer (MCF-7)Breast Cancer1.74Enhanced potency over doxorubicin
Apoptosis InductionVariousLow MicromolarInduces significant apoptosis
HIF-PHD InhibitionRenal Anemia ModelN/APromotes erythropoietin production
EGFR InhibitionA549/HCT-1160.016Potent against both wild-type and mutant EGFR

Q & A

Q. What methods improve enantiomeric purity in chiral derivatives?

  • Methodological Answer : Introduce chiral auxiliaries (e.g., Evans oxazolidinones) during cyclocondensation. For resolution, use chiral HPLC (Chiralpak IA column, hexane/isopropanol) or enzymatic kinetic resolution with lipases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.